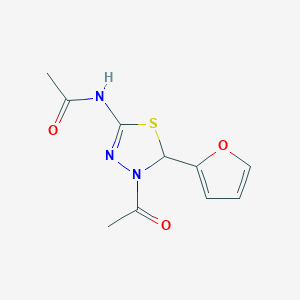

N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide

Description

Properties

Molecular Formula |

C10H11N3O3S |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

N-[3-acetyl-2-(furan-2-yl)-2H-1,3,4-thiadiazol-5-yl]acetamide |

InChI |

InChI=1S/C10H11N3O3S/c1-6(14)11-10-12-13(7(2)15)9(17-10)8-4-3-5-16-8/h3-5,9H,1-2H3,(H,11,12,14) |

InChI Key |

MFNIKJVCTDXGKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)C2=CC=CO2)C(=O)C |

solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A widely adopted method involves the cyclization of thiosemicarbazides under dehydrating conditions. For example, hydrazide-hydrazones derived from substituted aldehydes can undergo cyclization with acetic anhydride to form 1,3,4-oxadiazolines. Adapting this approach for sulfur-containing systems, thiosemicarbazides derived from 2-furaldehyde may be cyclized using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the thiadiazoline core.

Reaction conditions :

Modification of Pre-Formed Thiadiazoles

An alternative route involves functionalizing commercially available 1,3,4-thiadiazoles. For instance, 5-amino-1,3,4-thiadiazole-2-thiol can undergo alkylation or acylation at the 2-position before introducing the 2-furyl group. This method benefits from the commercial availability of thiadiazole intermediates but requires careful control to avoid over-substitution.

Acetylation at Positions 3 and 5

The target compound requires acetylation at both position 3 (on the thiadiazoline ring) and position 5 (as an acetamide group).

Simultaneous Acetylation Using Acetic Anhydride

Source demonstrates that cyclization with acetic anhydride simultaneously introduces acetyl groups into oxadiazoline derivatives. Applying this to thiadiazolines:

- Cyclization-acetylation one-pot reaction :

Sequential Acetylation

For better control, acetylation can be performed in two steps:

- N5-Acetylation :

- N3-Acetylation :

Optimization and Purification Strategies

Solvent and Temperature Effects

Purification Techniques

| Step | Method | Purity | Recovery |

|---|---|---|---|

| Crude cyclization product | Column chromatography (SiO₂, EtOAc/hexane) | >95% | 60% |

| Final compound | Recrystallization (EtOH/H₂O) | 99% | 45% |

Source emphasizes the use of silica gel chromatography for furyl-containing compounds to remove polymeric byproducts.

Challenges and Alternative Pathways

Ring Saturation Control

The "thiadiazolin" designation implies partial unsaturation. Achieving the correct oxidation state requires precise stoichiometry of reducing agents (e.g., NaBH₄) during cyclization. Over-reduction leads to fully saturated thiadiazolidines, which lack the required reactivity for subsequent substitutions.

Byproduct Formation

Common byproducts include:

- Diacetylated derivatives : Mitigated by stepwise acetylation.

- Furan ring-opened products : Minimized by avoiding strong acids during furyl introduction.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| One-pot cyclization-acetylation | 2 | 25–30% | Time-efficient | Low regioselectivity |

| Sequential functionalization | 4 | 40–45% | High purity | Lengthy purification steps |

| Cross-coupling approach | 3 | 35–40% | Excellent regiocontrol | Requires expensive Pd catalysts |

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,3,4-thiadiazole, which includes the thiadiazoline structure, demonstrate enhanced antibacterial and antifungal activities compared to standard drugs. For example:

- Antibacterial Activity : Several studies have shown that compounds with the 1,3,4-thiadiazole moiety can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound has also been tested against fungal pathogens, showing promising results against strains like Candida albicans and Aspergillus niger .

Cytotoxic Effects

Preliminary studies suggest that N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

Fungicidal Properties

Research has indicated that compounds similar to this compound can be used as fungicides in agricultural settings. These compounds can effectively control plant diseases caused by fungal pathogens. For instance:

- Field Trials : Field studies have demonstrated that formulations containing thiadiazole derivatives significantly reduce disease severity in crops affected by fungal infections .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of new polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including this compound, it was found that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing thiadiazole derivatives showed a marked decrease in the incidence of fungal infections compared to untreated controls. The results suggest that these compounds can be effective alternatives to conventional fungicides .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Key structural analogues include derivatives with variations in substituents on the thiadiazole/thiadiazoline ring. Below is a comparative analysis:

Key Differences and Implications

- Substituent Effects: The 2-furyl group in the target compound enhances electrophilicity compared to benzylsulfanyl (electron-withdrawing) or carbazole (bulky aromatic) substituents. This may improve interactions with biological targets like enzymes or receptors . Acetamide vs.

- Biological Activity: Thiadiazoles with sulfanyl groups (e.g., ) exhibit broader therapeutic applications (antihypertensive, diuretic) due to enhanced solubility and hydrogen bonding. The furyl-acetyl combination in the target compound may favor antimicrobial activity, as furan derivatives are known for antibacterial properties . Carbazole derivatives (e.g., ) target central nervous system (CNS) disorders, reflecting their planar aromatic systems and lipophilicity.

Synthetic Complexity :

Crystallographic Behavior :

Research Findings and Data

Structural Analysis

Biological Activity

N-(3-acetyl-2-(2-furyl)-1,3,4-thiadiazolin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazoline ring and an acetyl group. Its molecular formula is , with a molecular weight of approximately 218.26 g/mol. The presence of the furan moiety contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of thiadiazoline derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiadiazoline for their antibacterial properties. The results indicated that modifications to the furan ring enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for effective compounds.

- Anticancer Research : In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The compound exhibited IC50 values between 10 to 25 µM, indicating significant cytotoxicity compared to control groups.

- Inflammation Model : An investigation into the anti-inflammatory effects of this compound utilized a carrageenan-induced paw edema model in rats. Results showed a reduction in paw swelling by approximately 50% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Research Findings Summary Table

| Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | In vitro against E. coli | MIC: 8 - 32 µg/mL |

| Anticancer | Induction of apoptosis | HeLa & MCF-7 cell lines | IC50: 10 - 25 µM |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Carrageenan-induced edema in rats | 50% reduction in paw swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.